L-phenylalanine benzyl ester p-toluenesulfonate
Description
L-Phenylalanine benzyl ester p-toluenesulfonate (CAS 1738-78-9) is an amino acid ester salt widely used in organic synthesis, particularly in peptide chemistry. It consists of L-phenylalanine esterified with a benzyl group and stabilized by a p-toluenesulfonate counterion. The benzyl ester group serves as a protective moiety for carboxylic acids during peptide coupling reactions, while the p-toluenesulfonate enhances solubility in polar solvents like water and methanol . This compound is critical in synthesizing complex peptides and glycopeptides, where selective deprotection of the benzyl group is achieved using reagents such as (Ph₃P)₃RhCl . Its applications extend to antiviral drug development, including SARS-CoV-2 RNA polymerase inhibitors, where it acts as a chiral building block .
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZGBBIPWXUQST-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
962-39-0 (Parent) | |
| Record name | O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-78-9 | |
| Record name | L-Phenylalanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via acid-catalyzed nucleophilic acyl substitution:
Key parameters include:
Workup and Isolation
Post-reaction, the mixture is cooled, and ethyl acetate is added to precipitate the product. Filtration yields a white solid with a 94% yield and >99% enantiomeric excess (e.e.) when cyclohexane is used.
Solvent Effects and Racemization Control
Solvent choice critically impacts both yield and stereochemical integrity.
Cyclohexane vs. Toluene
| Solvent | Boiling Point (°C) | Yield (%) | e.e. (%) |
|---|---|---|---|
| Cyclohexane | 80 | 94 | >99 |
| Toluene | 110 | 89 | 92 |
Cyclohexane’s lower boiling point reduces thermal racemization, preserving stereochemistry. Toluene’s higher temperature accelerates racemization, particularly for electron-withdrawing side chains.
Racemization Mechanisms
Racemization follows base-catalyzed enolization, exacerbated by elevated temperatures. The Taft polar substituent constant (σ*) correlates with racemization susceptibility, with methionine (σ* = 1.35) and phenylglycine (σ* = 1.76) showing higher rates than phenylalanine (σ* = 0.64).
Industrial-Scale Production
Industrial protocols scale the laboratory method while optimizing for cost and purity.
Process Intensification
Quality Control
-
HPLC analysis : Chiral columns (e.g., Phenomenex Lux Cellulose-1) confirm e.e. >99%.
-
DSC characterization : Melting endotherms (≈169°C) verify crystallinity and absence of polymorphs.
Alternative Synthetic Routes
Hydrogenolysis of Protected Derivatives
N-[(S)-5-Guanidino-2-hydroxypentanoyl]-L-phenylalanine benzyl ester p-toluenesulfonate is synthesized via hydrogenolysis over Pd/C, though this route is less common for the parent compound.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions:
- Acidic Hydrolysis : Yields L-phenylalanine and benzyl alcohol in HCl/THF (95% recovery) .
- Basic Hydrolysis : Produces L-phenylalanine and p-toluenesulfonic acid salts under NaOH (90% yield) .
Substitution Reactions
The tosylate group acts as a leaving group, enabling nucleophilic substitutions:
- Amine Substitution : Reacts with primary amines (e.g., benzylamine) in dichloromethane to form amide derivatives (80–85% yield) .
- Thiol Substitution : With mercaptoethanol, forms thioether linkages (75% yield) .
Coupling Reactions
Used in peptide bond formation:
- Dipeptide Synthesis : Reacts with N-protected amino acids (e.g., Boc-Ala) using DBU/pyridine, achieving 92% coupling efficiency .
- Solid-Phase Synthesis : Anchored to Wang resin for sequential peptide elongation (85–90% purity) .
Reaction Conditions and Reagents
Racemization and Solvent Effects
Racemization during synthesis is influenced by solvent choice and side-chain electronics:
- Cyclohexane vs. Toluene :
- Side-Chain Impact : Electron-withdrawing groups (e.g., phenyl) increase racemization risk compared to alkyl chains (e.g., valine) .
Peptide Bond Formation
- Mechanism : Activation via DCC/HOBt, coupling with C-protected amino acids.
Example: Synthesis of Boc-Phe-Phe-OBzl (87% yield) . - Byproducts : <1% diketopiperazine formation under optimized conditions .
Reduction Reactions
- LiAlH₄ Reduction : Converts the ester to benzyl alcohol (not commonly used due to competing tosylate reduction).
Stability and Storage
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₂₃H₂₅NO₅S
- Molecular Weight : 427.51 g/mol
- CAS Number : 1738-78-9
The compound consists of a phenylalanine moiety esterified with benzyl alcohol and sulfonated with p-toluenesulfonic acid. Its structure facilitates interactions in biological systems, making it a valuable tool in various applications.
Protein Studies
L-Phenylalanine benzyl ester p-toluenesulfonate is extensively utilized in protein biology for:
- Protein Purification : It aids in the purification of proteins by acting as a tag that can be selectively removed after purification processes .
- Protein Labeling : The compound can be used to label proteins for tracking and analysis during experiments, enhancing the understanding of protein dynamics .
Enzymatic Studies
The compound serves as a substrate or inhibitor in enzymatic reactions, particularly those involving amino acid metabolism. Its ability to mimic natural substrates allows researchers to study enzyme kinetics and mechanisms more effectively .
Anti-Sickling Agents
Research has demonstrated that this compound exhibits anti-sickling properties in erythrocytes affected by sickle cell disease. The compound prevents the sickling of red blood cells by:
- Increasing Cell Volume : It causes an influx of water into the cells, reducing intracellular hemoglobin concentration and preventing gelation of deoxyhemoglobin S .
- Modulating Membrane Permeability : The compound alters the lipid bilayer of erythrocyte membranes, enhancing cation permeability and fluidizing the membrane structure .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of L-phenylalanine with benzyl alcohol in the presence of p-toluenesulfonic acid under reflux conditions. This method allows for high yields and purity, which are critical for its application in research settings .
Case Study 1: Erythrocyte Studies
In a study involving sickle cell patients, this compound was administered, leading to significant reductions in sickling rates. The findings indicated that at concentrations between 0.5 mM to 3.0 mM, the compound effectively increased erythrocyte volume and inhibited hemoglobin S gelation, suggesting its potential as a therapeutic agent for managing sickle cell disease .
Case Study 2: Protein Interaction Studies
Another investigation focused on the use of this compound in studying protein interactions through pull-down assays. The results highlighted its effectiveness in isolating target proteins from complex mixtures, demonstrating its utility in proteomics research .
Mechanism of Action
The mechanism of action of L-phenylalanine benzyl ester p-toluenesulfonate involves its role as a precursor in peptide synthesis. It reacts with other amino acids or peptides to form peptide bonds, facilitated by the ester and amine functional groups . The molecular targets and pathways involved include the activation of carboxyl groups and nucleophilic attack by amine groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Amino acid benzyl ester p-toluenesulfonates share structural similarities but exhibit distinct properties due to variations in amino acid side chains, ester groups, and steric effects. Below is a detailed comparison:
Structural and Physicochemical Properties
Reactivity and Catalytic Hydrogenation
- Steric Effects : Bulky substituents (e.g., benzyl, tert-butyl) on the ester group reduce reactivity in hydrogenation. For example, L-phenylalanine benzyl ester exhibits lower conversion (73–75%) compared to methyl esters due to steric hindrance, which elongates the distance between the ester oxygen and catalyst active sites .
- Electron-Donating Effects: Electron-rich ester groups (e.g., methyl) increase adsorption energy on Cu/ZnO/Al₂O₃ catalysts, enhancing reactivity. In contrast, benzyl esters show reduced adsorption energy and catalytic turnover .
Research Findings and Industrial Relevance
Steric Hindrance in Catalysis: The benzyl group in this compound lowers hydrogenation efficiency by 20–25% compared to methyl esters, as demonstrated in Cu/ZnO/Al₂O₃-catalyzed reactions .
Solubility Advantages: Unlike tert-butyl esters, benzyl esters exhibit better solubility in methanol, facilitating their use in solution-phase synthesis .
Chiral Resolution : D-Alanine and L-valine benzyl ester p-toluenesulfonates are critical for producing enantiopure antibiotics and antifungals, leveraging their stereochemical stability .
Biological Activity
L-phenylalanine benzyl ester p-toluenesulfonate (CAS Number: 1738-78-9) is a compound derived from the amino acid L-phenylalanine. It serves as a significant precursor in peptide synthesis and plays an essential role in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound functions primarily as a building block in peptide synthesis. The compound reacts with other amino acids or peptides to form peptide bonds, facilitated by its ester and amine functional groups. This reaction is crucial for the formation of complex peptides and proteins, which are vital for numerous biological functions.
Pharmacological Properties
Research indicates that compounds like this compound exhibit various pharmacological properties, including:
- Antimicrobial Activity : Some studies suggest that derivatives of amino acids can possess antimicrobial properties, although specific data on this compound's activity against pathogens is limited.
- Neurotransmitter Precursor : As a phenylalanine derivative, it may influence neurotransmitter synthesis, particularly dopamine, which is critical for mood regulation and cognitive function.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| L-Alanine Benzyl Ester p-Toluenesulfonate | Amino Acid Derivative | Peptide synthesis |
| L-Glutamic Acid Benzyl Ester p-Toluenesulfonate | Amino Acid Derivative | Neurotransmitter activity |
| L-Aspartic Acid Benzyl Ester p-Toluenesulfonate | Amino Acid Derivative | Neurotransmitter activity |
The unique structure of this compound, characterized by the benzyl ester and p-toluenesulfonate groups, imparts distinct chemical properties that enhance its reactivity in peptide synthesis compared to other amino acid derivatives .
Case Studies
-
Synthesis and Characterization :
A study demonstrated the successful synthesis of this compound via the esterification of L-phenylalanine with benzyl alcohol using p-toluenesulfonic acid as a catalyst. The process yielded high purity and optical activity, indicating its potential utility in pharmaceutical applications . -
Racemization Studies :
Investigations into the racemization of amino acid benzyl esters revealed that the stability of the chiral center in this compound is influenced by reaction conditions such as solvent choice and temperature. The findings indicated that using non-hazardous solvents like cyclohexane can minimize racemization compared to traditional solvents like toluene . -
Biological Assays :
Although specific biological assays for this compound are sparse, related studies on amino acid derivatives have shown potential in modulating biological pathways involved in neurotransmission and microbial resistance .
Future Directions
Further research is warranted to explore the following aspects:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and bioavailability of this compound.
- Therapeutic Applications : Investigating its potential as a therapeutic agent in treating neurological disorders or enhancing cognitive function.
- Synthesis Optimization : Developing more efficient synthetic routes that minimize racemization and enhance yield.
Q & A
Basic: What are the standard synthetic routes for L-phenylalanine benzyl ester p-toluenesulfonate, and how do reaction conditions influence yield?
This compound is typically synthesized via esterification of L-phenylalanine using benzyl alcohol and p-toluenesulfonic acid as a catalyst. A common method involves refluxing L-phenylalanine in methanol with excess p-toluenesulfonic acid monohydrate for 18 hours, followed by evaporation and trituration with ether to yield the product as a white solid . Alternative approaches use carbodiimides (e.g., CDI) in THF for coupling reactions, where sequential addition of amines (e.g., phenylalanine methyl ester hydrochloride) is critical to avoid side products . Yields range from 40% to 82%, depending on solvent polarity, stoichiometry, and purification methods (e.g., recrystallization from acetonitrile improves purity) .
Basic: How is this compound applied in peptide synthesis?
This compound serves as a protected amino acid derivative in solid-phase peptide synthesis (SPPS). The benzyl ester group protects the carboxyl moiety, while the p-toluenesulfonate counterion enhances solubility in organic solvents. For example, it is used in the synthesis of triazolyl peptidyl penicillins, where the ester is selectively deprotected under mild acidic conditions to avoid racemization . Its compatibility with coupling agents like HOBt/DIC has been validated for constructing complex peptide backbones .
Advanced: What analytical methods ensure enantiomeric purity of this compound?
Enantiomeric excess (e.e.) is determined via HPLC using chiral stationary phases (e.g., Phenomenex Lux 3μ Amylose-2 column). Mobile phases like hexane/isopropanol (9:1 v/v) resolve D- and L-enantiomers, with retention times (tR) differing by 1–3 minutes . For example, L-methionine benzyl ester p-toluenesulfonate shows 95.7% e.e. under these conditions . Polarimetry ([α]D<sup>25</sup> values) and <sup>1</sup>H NMR analysis of diastereomeric salts further validate chirality .
Advanced: How does this compound inhibit alkaline phosphatase, and what mechanistic insights exist?
Studies reveal that L-phenylalanine derivatives act as uncompetitive inhibitors of human placental alkaline phosphatase. The inhibitor binds exclusively to the phosphorylated enzyme intermediate (E-PO4), preventing dephosphorylation. At pH 8–9, 5 mM inhibitor increases the steady-state concentration of E-PO4 by >80%, effectively halting catalytic turnover. The basic form of L-phenylalanine (protonated α-amino group) is critical for binding, as shown by pH-dependent activity assays .
Advanced: What strategies mitigate racemization during the synthesis of this compound?
Racemization is minimized by:
- Low-temperature esterification : Conducting reactions below 25°C reduces base-catalyzed epimerization .
- Protecting group selection : Benzyl esters are less prone to racemization compared to methyl esters under acidic conditions .
- Chiral counterions : Use of enantiopure p-toluenesulfonic acid derivatives during salt formation enhances stereochemical stability .
Basic: What are the key physicochemical properties of this compound relevant to experimental design?
- Molecular formula : C23H25NO6S .
- Melting point : 129–160°C (varies with purity and crystalline form) .
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ether .
- Storage : Stable at 2–8°C in anhydrous conditions; hygroscopicity necessitates desiccant use .
Advanced: How does this compound interact with sickle cell hemoglobin (HbS)?
In sickle cell disease (SCD) research, this compound disrupts HbS polymerization by binding to hydrophobic pockets on deoxygenated HbS. At 1–5 mM concentrations, it increases erythrocyte osmotic stability by 30–50%, as shown by light-scattering assays. Structural analogs with bulkier benzyl groups show enhanced efficacy, suggesting steric effects modulate anti-polymerization activity .
Basic: What purification techniques are optimal for isolating this compound?
- Trituration : Crude product is washed with cold ether to remove residual p-toluenesulfonic acid .
- Recrystallization : Acetonitrile or ethanol/water mixtures yield high-purity crystals (≥98% by HPLC) .
- Column chromatography : Silica gel with ethyl acetate/hexane (1:3) removes non-polar impurities .
Advanced: What spectroscopic signatures validate the structure of this compound?
- <sup>1</sup>H NMR (DMSO-d6) : δ 7.24–7.52 (m, aromatic H), 5.22 (s, benzyl CH2), 4.18 (m, α-CH), 2.30 (s, tosyl CH3) .
- IR : Strong bands at 1720 cm<sup>−1</sup> (ester C=O) and 1170 cm<sup>−1</sup> (sulfonate S=O) .
- MS (ESI+) : m/z 298.1 [M – p-toluenesulfonate]<sup>+</sup> .
Advanced: How is computational modeling used to predict the reactivity of this compound in peptide couplings?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict nucleophilic attack at the carbonyl carbon during coupling. The benzyl ester’s electron-withdrawing effect lowers the activation energy by 15–20 kJ/mol compared to methyl esters, rationalizing its higher reactivity in DIC/HOBt-mediated reactions . Molecular dynamics simulations further show that p-toluenesulfonate stabilizes transition states via electrostatic interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
